2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride - 2703781-16-0

2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride

Catalog Number: EVT-6406387
CAS Number: 2703781-16-0
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Compound Description: This compound is a bio-functional hybrid synthesized from the reaction of 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen []. It has been characterized using various spectroscopic techniques.

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 is a high-affinity κ-opioid receptor (KOR) antagonist. It shows therapeutic potential in treating depression and addiction disorders by blocking KOR and MOR agonist-induced analgesia [, ].

[3] https://www.semanticscholar.org/paper/10f53f3fa700a6e7da86994917078c048adb6e2d [] https://www.semanticscholar.org/paper/f4963d29723d963e70a1bbdf7c6fb14a42274a3d

4-([1,1'-biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

Compound Description: DRC-KS1 is identified as a novel molecule for inhibiting Staphylococcus aureus sortase A, which plays a role in bacterial virulence []. It exhibits an MIC value of 108.2 µg/mL against Staphylococcus aureus sortase A.

(S)-N-(3-(2-fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidie-5-ylmethyl) acetamide (Compound 7)

Compound Description: This compound is a novel oxazolidinone derivative exhibiting potent anti-Mycobacterial activity, showing promise against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains [].

(R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, batefenterol)

Compound Description: Batefenterol acts as a dual pharmacology multivalent muscarinic antagonist and β2-adrenoceptor agonist []. This compound has been investigated for its potential as a bronchodilator, particularly in treating chronic obstructive pulmonary disease (COPD) [, ].

N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: BMS-207940 is a potent and orally active endothelin ET(A) selective antagonist []. It demonstrates improved metabolic stability compared to its regioisomer [, ].

5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols

Compound Description: This series of compounds and their Nω-oxides were studied for their antimalarial activity, showing promising results against Plasmodium berghei infections in mice []. They also exhibited activity against resistant strains of the parasite and showed favorable pharmacokinetic properties.

1,1‐bis(4‐amino‐3,5‐dimethylphenyl)‐1‐(3,5‐ditrifluoromethylphenyl)‐2,2,2‐trifluoroethane (9FMA)

Compound Description: 9FMA is a novel fluorinated aromatic diamine used to synthesize fluorinated aromatic polyimides. These polyimides demonstrate good solubility, thermal stability, mechanical properties, and low dielectric constants [].

Sacubitril Derivatives (5a-v)

Compound Description: These sacubitril derivatives, particularly compound 5n, have been synthesized and screened for various biological activities, including antifungal, antibacterial, and anti-tuberculosis properties []. Compound 5q showed moderate anti-TB activity in a nutrient starvation model.

Venetoclax and its Metabolites (VNO, VHA, and M27)

Compound Description: Venetoclax is a BCL-2 inhibitor used in treating hematologic malignancies []. Its metabolism involves oxidation, sulfation, and nitro reduction. Notable metabolites include venetoclax N-oxide (VNO), venetoclax hydroxylamine impurity (VHA), and M27 [, ].

(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6methoxy-2-naphthyl)sulfonyl]amino} propanoyl)amino]-3-(4{[2R,6S)-2,6-dimethylpiperidinyl]methyl} phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

Compound Description: SSR240612 acts as a potent, long-lasting, orally active, non-peptide antagonist of the bradykinin B1 receptor []. This compound demonstrates potential for treating chronic inflammatory diseases and pain.

Ethyl (S)-8-(2-amino-6-((R)-1-(5-chloro-[1,1′-biphenyl]-2-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylate and Ethyl (S)-8-(2-amino-6-((R)-1-(3′,4′-dimethyl-3-(3-methyl-1 H-pyrazol-1-yl)-[1,1′-biphenyl]-4-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylate

Compound Description: These compounds are novel, orally active TPH1 inhibitors with nanomolar potency []. They have shown efficacy in reducing pulmonary arterial pressure and vascular remodeling in rat models of pulmonary hypertension.

13. (1a) and (1b)

Compound Description: These are phosphorescent cyclometalated iridium(III) polypyridine complexes, with 1a containing a β-D-glucose moiety and 1b containing a D-galactose moiety []. These complexes are investigated as potential cellular probes and uptake indicators.

{[In12(μ3-OH)4(HCO2)24(tcma)4]} (In12-GL)

Compound Description: In12-GL is a discrete tetrahedral indium cage synthesized using the tripodal tricarboxylic acid ligand N,N,N-tris{(2'-carboxy[1,1'-biphenyl]-4-yl)methyl}methylammonium chloride ([H3tcma]+Cl) []. It functions as a heterogeneous catalyst in cycloaddition and Strecker reactions.

N-Acyl/N-Sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones (I, II)

Compound Description: These compounds were studied for their atropisomeric properties, which are influenced by the presence of a methyl group at the C-4 position of the dibenzoazepine ring []. Their conformational behavior and the impact of substituents on their stereochemistry were examined.

4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione Derivatives (6a-m)

Compound Description: This series of compounds was synthesized using a microwave-assisted approach and investigated for their potential as analgesic agents []. Several compounds from this series demonstrated significant analgesic effects in various in vivo assays.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines []. It reduces Mcl-1 levels and, when combined with Bcl-2 inhibitors, exhibits synergistic effects in inhibiting cell growth and inducing apoptosis in pancreatic cancer cells.

Dinuclear Rhenium Complexes with (E)-3-(5-(4-(bis(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)amino) phenyl)thiophen-2-yl)-2-cyanoacrylic acid (D35) Ligand (Dyes 1, 2, and 3)

Compound Description: These are dinuclear rhenium complexes incorporating D35 as a ligand and different pyridazine ligands as ancillary ligands []. They have been explored as potential sensitizers for dye-sensitized solar cells (DSSCs), with Dye 3 exhibiting promising performance.

Ph2PfcCH2NHCOC6H4SO3(HNEt3) (2)

Compound Description: Compound 2 is a polar phosphinoferrocene amidosulfonate ligand synthesized from [1′-(diphenylphosphino)ferrocenyl]methylamine and 2-sulfobenzoic anhydride []. It forms complexes with palladium, serving as a ligand in palladium-catalyzed cross-coupling reactions.

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 acts as a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) []. This compound induces vasodilation in both pulmonary and systemic vascular beds, exhibiting potential for treating pulmonary hypertension.

N-[2-(dimethylamino)ethyl]-N-[[4′-[[(2-phenylethyl)amino]methyl][1,1′-biphenyl]-4-yl]methyl]cyclopentanepropanamide dihydrochloride (SB-699551-A)

Compound Description: SB-699551-A acts as a 5-HT5A receptor antagonist, exhibiting potential anxiolytic and antidepressant-like effects in animal models [].

3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'- dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid (35)

Compound Description: Compound 35 is a potent GPR40 agonist that shows a glucose-lowering effect and insulinotropic action in rats []. Its development aimed to improve drug-like properties and mitigate cytotoxicity issues.

Tipifarnib

Compound Description: Tipifarnib is a nonpeptidomimetic farnesyltransferase inhibitor (FTI) []. It has been investigated for its anticancer activity, inducing apoptosis in acute myeloid leukemia and multiple myeloma cells.

3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl] methyl)-1H-1-benzazepin-3(R)-yl)-butanamide (L-692,429) and its 2(R)-hydroxypropyl Derivative (L-692,585)

Compound Description: L-692,429 is a nonpeptidyl growth hormone secretagogue that acts as a mimic of the growth hormone-releasing hexapeptide GHRP-6 [, , ]. L-692,585 is a derivative of L-692,429 with similar activity.

[27] https://www.semanticscholar.org/paper/8458d9ab3a273c4e6b2737b2e93b77cb7e2c7b85 [] https://www.semanticscholar.org/paper/9ab31e1288db238644751cd9f96a9e089b8adafe [] https://www.semanticscholar.org/paper/ec57741bb502dbb4df16bf62538ffda36737a83c

1-(2-methylbenzoxazol-6-yl)-3-[1,5]naphthyridin-4-yl urea (SB 334867)

Compound Description: SB 334867 is a selective antagonist of the orexin 1 receptor (OX1R) []. It is used to investigate the role of OX1R in various physiological processes, including pain modulation.

(E)-N-(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido) methyl) benzamide (7i) and (E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl) phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7j)

Compound Description: Compounds 7i and 7j are chidamide derivatives designed as histone deacetylases (HDACs) inhibitors []. They exhibit antiproliferative activity against cancer cell lines.

N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4- oxadiazol-3-yl)(1,1′-biphenyl)-4-carboxamide (GR-127935)

Compound Description: GR-127935 acts as a selective antagonist for the serotonin 5-HT1D receptor []. It is used to investigate the role of this receptor in various physiological processes.

N4-[4-(2-bromo-4,5-difluorophenoxy)phenyl]-l-asparagine (WAY-213613), N4-(2′-methyl-1,1′-biphenyl-4-yl)-l-asparagine (WAY-213394), N4-[7-(trifluoromethyl)-9H-fluoren-2-yl]-l-asparagine (WAY-212922), and 3-{[(4′-chloro-2-methyl-1,1′-biphenyl-4-yl)carbonyl]amino}-l-alanine (WAY-211686)

Compound Description: These compounds are potent inhibitors of EAAT2, the predominant glutamate transporter in forebrain regions []. They exhibit competitive inhibition of glutamate uptake and are not substrates for the transporter.

3‐[2′‐Phosphonomethyl[1,1′‐biphenyl]‐3‐yl]alanine (PMBA)

Compound Description: PMBA acts as a novel glycine antagonist at strychnine-sensitive receptors in the rat spinal cord []. It inhibits depolarizing responses induced by glycine and other agonists like taurine and β-alanine.

2‐(3′‐(2‐amino‐2‐oxoethyl)‐[1,1′‐biphenyl]‐3‐yl)‐N‐(5‐(N,N‐ dimethylsulfamoyl)‐2‐methylphenyl)‐1‐propyl‐1H‐imidazole‐5‐ carboxamide (9) and 3‐methyl‐N‐(2‐methyl‐5‐sulfamoylphenyl)‐2‐(o‐tolyl) imidazole‐4‐carboxamide (18)

Compound Description: Compounds 9 and 18 are imidazole derivatives that act as selective inhibitors of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) []. They have been investigated for their potential in treating inflammatory conditions.

Properties

CAS Number

2703781-16-0

Product Name

2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride

Molecular Formula

C15H17ClN2O

Molecular Weight

276.8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.